molecular formula C24H24N2O2S B7454132 2-Benzyl-1-(4-tert-butylphenyl)sulfonylbenzimidazole

2-Benzyl-1-(4-tert-butylphenyl)sulfonylbenzimidazole

Cat. No.: B7454132
M. Wt: 404.5 g/mol
InChI Key: KTHNKCIYQAWRER-UHFFFAOYSA-N
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Description

2-Benzyl-1-(4-tert-butylphenyl)sulfonylbenzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BPSB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of BPSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BPSB has been shown to inhibit the activity of metalloproteases, which are enzymes that are involved in the degradation of extracellular matrix proteins. BPSB has also been shown to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
BPSB has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BPSB can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. BPSB has also been shown to have antioxidant properties, which may contribute to its potential use as an anti-cancer and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

BPSB has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. BPSB is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, BPSB has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.

Future Directions

There are several future directions for research on BPSB. One potential direction is the development of new synthetic methods for BPSB that can produce higher yields and greater purity. Another potential direction is the investigation of BPSB as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPSB and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-Benzyl-1-(4-tert-butylphenyl)sulfonylbenzimidazole is a highly promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of BPSB with high purity. BPSB has been extensively studied for its potential applications as a fluorescent probe, anti-cancer agent, and anti-inflammatory agent. While there is still much to be learned about its mechanism of action and potential applications, BPSB is a highly stable compound that has several advantages for use in lab experiments. With further research, BPSB has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of BPSB involves the reaction of 4-tert-butylbenzene-1-sulfonyl chloride with 2-aminobenzimidazole in the presence of a base such as triethylamine. The resulting product is then treated with benzyl bromide to yield BPSB. This method has been optimized to produce high yields of BPSB with high purity.

Scientific Research Applications

BPSB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPSB is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. BPSB has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, BPSB has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

Properties

IUPAC Name

2-benzyl-1-(4-tert-butylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-24(2,3)19-13-15-20(16-14-19)29(27,28)26-22-12-8-7-11-21(22)25-23(26)17-18-9-5-4-6-10-18/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNKCIYQAWRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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